ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate
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Overview
Description
Ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate is a complex organic compound that features a quinoline core, a benzyloxy group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with benzyl chloride in the presence of a base.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide.
Formation of the Sulfanyl Acetate: The final step involves the reaction of the quinoline derivative with ethyl bromoacetate in the presence of a base to form the sulfanyl acetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Chemical Biology: It can be used as a probe to study biological processes involving quinoline derivatives.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group and quinoline core are likely involved in these interactions, potentially through hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-(benzyloxy)phenyl)acetate: This compound lacks the quinoline core and cyano group, making it less complex.
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound has a similar benzyloxy group but differs significantly in its overall structure.
Uniqueness
Ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate is unique due to its combination of a quinoline core, cyano group, and sulfanyl acetate moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-2-31-25(30)18-33-27-23(16-28)26(22-10-6-7-11-24(22)29-27)20-12-14-21(15-13-20)32-17-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEAVRNJYHNKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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